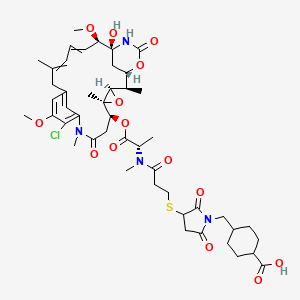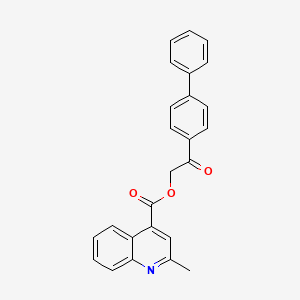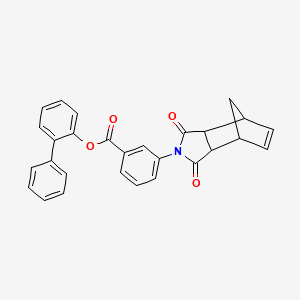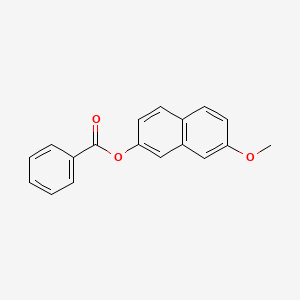![molecular formula C14H20GeNO6 B12465554 (1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl benzoate](/img/structure/B12465554.png)
(1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[333]UNDECAN-3-YL}METHYL BENZOATE is a complex organogermanium compound It features a unique bicyclic structure incorporating germanium, oxygen, nitrogen, and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[3.3.3]UNDECAN-3-YL}METHYL BENZOATE typically involves the reaction of a germanium precursor with a suitable benzoate derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product. Common reagents used in the synthesis include germanium tetrachloride, benzoic acid, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like chromatography and recrystallization are often employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
{1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[3.3.3]UNDECAN-3-YL}METHYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different germanium-containing species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while reduction could produce germanium hydrides. Substitution reactions can result in a variety of functionalized germanium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[3.3.3]UNDECAN-3-YL}METHYL BENZOATE is used as a precursor for synthesizing other organogermanium compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used in studies involving germanium’s role in biological systems and its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in drug design, particularly in targeting specific biological pathways.
Industry
In the industrial sector, {1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[3.3.3]UNDECAN-3-YL}METHYL BENZOATE is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of {1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[3.3.3]UNDECAN-3-YL}METHYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: A silicon analog with similar structural features.
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane: A boron analog with comparable properties.
Uniqueness
{1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[333]UNDECAN-3-YL}METHYL BENZOATE is unique due to the presence of germanium in its structure This element imparts distinct chemical and physical properties, making the compound valuable in applications where germanium’s characteristics are advantageous
Eigenschaften
Molekularformel |
C14H20GeNO6 |
|---|---|
Molekulargewicht |
370.94 g/mol |
InChI |
InChI=1S/C14H18GeNO5.H2O/c17-14(12-4-2-1-3-5-12)18-11-13-10-16-6-8-19-15(21-13)20-9-7-16;/h1-5,13H,6-11H2;1H2 |
InChI-Schlüssel |
LUNIECSCCNOZFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Ge]2OCCN1CC(O2)COC(=O)C3=CC=CC=C3.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,4-Dimethoxyphenyl)methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B12465479.png)
![1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12465482.png)
![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12465490.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12465495.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide](/img/structure/B12465500.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide](/img/structure/B12465516.png)

![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12465527.png)
![2-{[(2,6-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12465530.png)


![Octyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B12465538.png)

